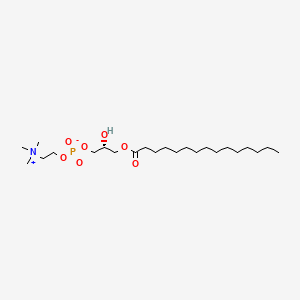

15:0 Lyso PC

説明

特性

IUPAC Name |

[(2R)-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZVWDTYEWCUAR-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334465 | |

| Record name | (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(15:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108273-89-8 | |

| Record name | (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanoyl-sn-glycero-3-phosphocholine, commonly known as 15:0 Lyso PC or LPC 15:0, is a specific species of lysophosphatidylcholine containing the odd-chain saturated fatty acid, pentadecanoic acid (C15:0). Traditionally viewed as a minor component of cell membranes and lipoproteins, emerging evidence has positioned LPC 15:0 as a bioactive lipid mediator with significant implications in the regulation of lipid metabolism and cellular signaling. Its circulating levels have been inversely associated with the risk of various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease, sparking interest in its potential as a biomarker and therapeutic agent.[1][2][3] This technical guide provides an in-depth overview of the function of this compound in lipid metabolism, detailing its metabolic pathways, molecular interactions, and the experimental methodologies used to elucidate its role.

Biosynthesis and Metabolism of this compound

The metabolism of this compound is intricately linked to the broader pathways of glycerophospholipid metabolism. Its formation and degradation are governed by the activity of several key enzymes.

Biosynthesis:

The primary route for the synthesis of lysophosphatidylcholines, including this compound, is the hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2) enzymes.[4] This reaction removes the fatty acid at the sn-2 position of the glycerol backbone, yielding a lysophospholipid. In the context of this compound, the precursor would be a phosphatidylcholine molecule containing pentadecanoic acid at the sn-1 or sn-2 position.

Another significant pathway for LPC generation, particularly in blood plasma, involves the enzyme lecithin-cholesterol acyltransferase (LCAT). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholines.[4]

Degradation:

This compound can be metabolized through several enzymatic pathways:

-

Acylation: Lysophosphatidylcholine acyltransferases (LPCATs) can re-esterify a fatty acid to the free hydroxyl group at the sn-2 position, converting this compound back into a phosphatidylcholine. This process is part of the Lands cycle, which allows for the remodeling of phospholipid acyl chains.

-

Hydrolysis: Lysophospholipases can hydrolyze the remaining fatty acyl chain from this compound, releasing pentadecanoic acid and glycerophosphocholine.

-

Conversion to Lysophosphatidic Acid (LPA): Autotaxin, a lysophospholipase D, can hydrolyze the choline headgroup from this compound to produce 1-pentadecanoyl-sn-glycerol-3-phosphate, a species of lysophosphatidic acid.

Molecular Functions in Lipid Metabolism

This compound exerts its effects on lipid metabolism primarily through its interaction with various cellular receptors and signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines are known to act as signaling molecules by binding to a range of G-protein coupled receptors. While specific binding affinities for this compound are not extensively characterized in comparison to more common LPC species (e.g., 16:0 or 18:1 LPC), it is presumed to interact with the same family of receptors. These include:

-

GPR4, GPR40, GPR55, and GPR119: These receptors are involved in various metabolic processes, including glucose-stimulated insulin secretion and calcium mobilization.[4] Activation of these receptors by LPCs can influence cellular responses to metabolic cues.

-

G2A (GPR132): This receptor has a relatively high affinity for LPCs and is implicated in immune cell trafficking and inflammatory responses.[5] Given the link between chronic inflammation and metabolic disease, the interaction of this compound with G2A may be a key aspect of its protective effects.

The binding of LPCs to these GPCRs can initiate downstream signaling cascades, such as the activation of phospholipase C, leading to an increase in intracellular calcium, or the modulation of adenylyl cyclase activity and cyclic AMP levels.

Toll-Like Receptor (TLR) Signaling

Recent evidence suggests that LPCs can act as dual modulators of Toll-like receptor signaling, particularly TLR2 and TLR4.[6][7] These receptors are key components of the innate immune system and are also involved in the inflammatory processes associated with metabolic diseases.

LPCs have been shown to directly activate TLR2 and TLR4, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[8] However, in the presence of other TLR ligands, such as lipopolysaccharide (LPS), LPCs can paradoxically inhibit some aspects of TLR signaling, including nitric oxide synthesis.[6] The specific role of the 15:0 acyl chain in modulating these interactions is an area of active investigation, but it is plausible that its odd-chain nature could influence the strength and nature of the interaction with the receptor complex.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

There is emerging evidence that LPCs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Specifically, LPCs have been shown to activate PPARδ.[9] Activation of PPARδ in skeletal muscle can increase fatty acid oxidation and improve insulin sensitivity. While direct studies on this compound are limited, its potential to act as a PPARδ agonist is a promising avenue for its therapeutic application in metabolic diseases.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound from various studies.

Table 1: Plasma Concentrations of this compound in Human Studies

| Condition | This compound Concentration | Key Findings | Reference |

| Obesity | Significantly lower in obese individuals compared to lean controls. | Negative correlation with Body Mass Index (BMI). | [2][3] |

| Type 2 Diabetes | Reduced levels in individuals with type 2 diabetes. | Diet and adiposity appear to be stronger determinants of LPC levels than insulin resistance itself. | [2] |

| Metabolic Syndrome | Positively associated with metabolic syndrome. | Higher levels were causally associated with an increased risk of overweight/obesity, dyslipidemia, high uric acid, high insulin, and high HOMA-IR in a Mendelian randomization study. | [1] |

| Hypercholesterolemia | Higher in subjects with moderate to high LDL-cholesterol compared to those with low LDL-cholesterol (1.12 ± 1.40 mM vs. 1.05 ± 0.26 mM, p < 0.001). | Identified as a discriminant biomarker for hypercholesterolemia. | [10] |

Table 2: this compound in Animal and In Vitro Studies

| Model System | Treatment/Condition | Quantitative Effect | Reference |

| Mouse Model of Necrotizing Enterocolitis (NEC) | NEC induction | Significantly reduced levels of LysoPC (15:0/0:0) in intestinal contents. | [11][12] |

| Mouse Model of Necrotizing Enterocolitis (NEC) | Supplementation with LysoPC (15:0/0:0) | Alleviated pathological symptoms of NEC. | [11][12] |

| High-Fat Diet-Fed Mice | 1, 3, and 6 weeks of high-fat feeding | Rapid and sustained decrease in plasma LPC 15:0 levels. | [2] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function of this compound.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

1. Sample Preparation (Lipid Extraction):

-

To a 100 µL plasma sample, add a known amount of an appropriate internal standard (e.g., LPC 13:0 or LPC 19:0).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol/water.[13][14][15]

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic phase (which contains the lipids) and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol or methanol/toluene).[14][15]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reversed-phase C18 column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is m/z 482.3, and a characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

Develop a calibration curve using a series of known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 2: In Vitro Cell-Based Assay for Assessing Functional Effects

1. Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., adipocytes, hepatocytes, macrophages, or endothelial cells) under appropriate conditions.

-

For experiments, seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired final concentrations in cell culture medium. It is often necessary to complex the LPC to bovine serum albumin (BSA) to improve solubility and mimic physiological conditions.

-

Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (medium with BSA and the solvent used for the stock solution).

2. Functional Readouts:

-

Calcium Mobilization Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Measure the baseline fluorescence.

-

Add this compound and monitor the change in fluorescence over time using a plate reader or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Gene Expression Analysis (qPCR):

-

After treatment, lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers specific for target genes involved in lipid metabolism (e.g., genes for fatty acid oxidation, lipogenesis, or inflammatory cytokines).

-

Normalize the expression of the target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.

-

-

Cytokine Secretion Assay (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis and major metabolic pathways of this compound.

Caption: Overview of potential signaling pathways activated by this compound.

Caption: A typical experimental workflow for quantifying this compound.

Conclusion

This compound is emerging as a significant bioactive lipid with a multifaceted role in the regulation of lipid metabolism and inflammation. Its association with a lower risk of metabolic diseases underscores its potential as a diagnostic biomarker and a therapeutic target. The function of this compound is likely mediated through its interaction with a variety of signaling receptors, including GPCRs, TLRs, and potentially PPARs. The unique properties conferred by its odd-chain fatty acid moiety may be critical to its distinct biological activities. Further research is warranted to fully elucidate the specific molecular mechanisms of this compound action, which will be crucial for the development of novel therapeutic strategies for metabolic disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the intriguing biology of this unique lysophospholipid.

References

- 1. Multi-stage metabolomics and genetic analyses identified metabolite biomarkers of metabolic syndrome and their genetic determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidylcholines activate PPARδ and protect human skeletal muscle cells from lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositori.udl.cat [repositori.udl.cat]

- 11. researchgate.net [researchgate.net]

- 12. Intestinal metabolomics analysis reveals lysophosphatidylcholine is the key regulatory metabolite in mouse models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

15:0 Lyso PC biosynthesis and degradation pathways

An In-depth Technical Guide on the Core Biosynthesis and Degradation Pathways of 15:0 Lyso PC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the metabolic pathways governing the synthesis and breakdown of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (this compound), a significant lysophosphatidylcholine species. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the roles of lysolipids in various physiological and pathological processes.

Introduction to this compound

Lysophosphatidylcholines (LPCs) are products of phosphatidylcholine (PC) hydrolysis and are involved in a variety of biological processes, including cell membrane remodeling and inflammatory signaling.[1] this compound, a specific type of LPC with a 15-carbon saturated fatty acid chain, is of particular interest due to its association with lipid metabolism disturbances and its potential as a biomarker for conditions like ischemic heart disease.[1] The pentadecanoyl (15:0) fatty acid in this compound is primarily derived from the consumption of dairy products and milk fat.[2]

Biosynthesis of this compound

The primary route for the biosynthesis of this compound involves the enzymatic hydrolysis of phosphatidylcholine containing a pentadecanoyl acyl chain at the sn-1 or sn-2 position.

Key Enzymes in Biosynthesis:

-

Phospholipase A2 (PLA2): This is the principal enzyme responsible for the generation of LPCs. PLA2 catalyzes the hydrolysis of the ester bond at the sn-2 position of phosphatidylcholine, releasing a free fatty acid and a lysophosphatidylcholine molecule.[1][2][3] If the substrate is 1-acyl-2-pentadecanoyl-sn-glycero-3-phosphocholine, the product will be 1-acyl-sn-glycero-3-phosphocholine and pentadecanoic acid. Conversely, if the substrate is 1-pentadecanoyl-2-acyl-sn-glycero-3-phosphocholine, the product is this compound.

-

Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT plays a significant role in the formation of LPCs.[2][4] This enzyme catalyzes the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of a cholesteryl ester and a lysophosphatidylcholine.[2][4]

The biosynthesis of the precursor, phosphatidylcholine (15:0), can occur through several pathways, including the Kennedy pathway for de novo synthesis or through the remodeling of existing phospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS).[5]

Biosynthesis Pathway Diagram

Caption: Biosynthesis pathways of this compound via Phospholipase A2 and LCAT.

Degradation of this compound

This compound can be metabolized through several enzymatic pathways, leading to its conversion into other lipids or its complete breakdown.

Key Enzymes and Pathways in Degradation:

-

Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme catalyzes the reacylation of this compound back to phosphatidylcholine, a key step in the Lands cycle of phospholipid remodeling.[6][7][8] This process is crucial for maintaining membrane homeostasis.

-

Autotaxin (ATX) / Lysophospholipase D (LysoPLD): ATX converts LPCs into lysophosphatidic acid (LPA), a potent signaling molecule, by hydrolyzing the choline headgroup.[3][7][9]

-

Lysophospholipase C (LysoPLC): This enzyme can cleave the phosphocholine headgroup from this compound to produce monoacylglycerol.[10]

-

Lysophospholipase-transacylase (LPTA): In a disproportionation reaction, two molecules of LPC can be converted by LPTA into one molecule of phosphatidylcholine and one molecule of glycerophosphorylcholine (GPC).[11][12]

Degradation Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]

- 3. 15:0 LysoPC - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for PC(15:0/22:5(4Z,7Z,10Z,13Z,16Z)) (HMDB0007956) [hmdb.ca]

- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of 15:0 Lyso PC with Cell Membrane Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine by phospholipase A2. They are involved in a myriad of cellular processes, including cell membrane remodeling and inflammatory signaling. Among the various LPC species, 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) has garnered attention for its potential role in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the current understanding of the interaction of this compound with cell membrane receptors, its downstream signaling pathways, and detailed experimental protocols for its study.

Receptors for this compound

Lysophosphatidylcholines, as a class, are known to interact with several G protein-coupled receptors (GPCRs). While specific quantitative binding data for this compound is still emerging, studies on LPCs with similar acyl chain lengths suggest that the following receptors are the primary targets for this compound.

G Protein-Coupled Receptor 55 (GPR55)

GPR55, once an orphan receptor, is now recognized as a receptor for various lysophospholipids, including LPCs. Activation of GPR55 by LPCs has been shown to elicit intracellular calcium mobilization.[1] This response is often stronger than that induced by other known GPR55 agonists.[1] The interaction is thought to involve electrostatic interactions between the LPC molecule and specific residues within the receptor's binding pocket.[1]

G2A (G Protein-Coupled Receptor 132)

G2A is another GPCR implicated in LPC signaling. While the direct, high-affinity binding of LPC to G2A has been a subject of debate, with an initial key paper being retracted, subsequent research suggests a functional interaction.[2][3] LPC treatment can induce the translocation of G2A from intracellular compartments to the plasma membrane, thereby enhancing its signaling potential.[3] Activation of G2A by LPCs is linked to downstream events such as intracellular calcium flux and ERK activation.[2][3]

G Protein-Coupled Receptor 40 (GPR40) and G Protein-Coupled Receptor 119 (GPR119)

GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR119 are also recognized as receptors for LPCs.[4][5] The interaction of LPCs with these receptors has been particularly studied in the context of insulin secretion.[4][5] LPC analogues have been shown to evoke GPR40- and GPR119-dependent intracellular calcium signaling.[4] Specifically for GPR119, LPCs are considered to be among the most effective endogenous ligands, leading to the activation of adenylyl cyclase and subsequent cAMP production.[5][6]

Quantitative Data on LPC-Receptor Interactions

While specific binding affinities (Kd) and potency (EC50) values for this compound are not yet widely available in the literature, data for other LPC species provide valuable insights into the potential quantitative aspects of these interactions. The following table summarizes available data for various LPCs with the identified receptors.

| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| GPR55 | LPC (various species) | Calcium Mobilization | PC-3 | - | Stronger than OEA and Abn-CBD | [1] |

| G2A | LPC (16:0, 18:0, 18:1) | Cell Migration | DO11.10 T cells | - | Elicited plasma membrane redistribution | [7] |

| GPR119 | LPC (general) | cAMP Accumulation | NIT-1 | - | Partial blunting with siRNA | [8] |

| GPR119 | LPC (16:1) | Insulin Secretion | EndoC-βH1 | - | Stimulation of Gs cascade | [6] |

| GPR40 | LPC analogues | Calcium Signaling | MIN6 | - | Dependent signaling observed | [4] |

Signaling Pathways

The interaction of this compound with its receptors triggers distinct downstream signaling cascades, leading to various cellular responses.

GPR55 Signaling

Activation of GPR55 by LPCs primarily leads to the mobilization of intracellular calcium.[1] This is thought to occur through the activation of Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. Some studies also suggest the involvement of Gα13 and the RhoA signaling pathway.[9][10]

References

- 1. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. G2A and LPC: Regulatory functions in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (15:0 Lyso PC) is an endogenous lysophospholipid that is emerging as a significant modulator of inflammatory pathways. Derived from the hydrolysis of phosphatidylcholine, this molecule has demonstrated a nuanced role in the complex interplay of inflammatory and anti-inflammatory signaling. This technical guide provides an in-depth analysis of the current understanding of this compound's function in inflammatory processes, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The evidence presented herein highlights the potential of this compound as a biomarker and a therapeutic target in inflammatory diseases.

Introduction to this compound and Inflammation

Lysophosphatidylcholines (LPCs) are products of phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine and are involved in cell membrane remodeling and inflammatory signaling.[1] this compound, a specific species of LPC with a 15-carbon saturated fatty acid chain, has been identified as a key metabolite in various physiological and pathological states. While LPCs, in general, have been implicated in both pro- and anti-inflammatory responses, recent studies on this compound are beginning to elucidate its specific contributions.[2][3] The dual nature of LPCs' immunomodulatory effects is often dependent on the fatty acyl composition, concentration, and the cellular context.[1]

This guide will focus on the anti-inflammatory properties of this compound, exploring its mechanisms of action, including its interaction with key signaling molecules and pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and peroxisome proliferator-activated receptor-gamma (PPARγ).

Quantitative Effects of this compound on Inflammatory Markers

Recent in vivo studies have provided quantitative evidence of the anti-inflammatory effects of this compound. A key study utilizing a mouse model of necrotizing enterocolitis (NEC) demonstrated that supplementation with this compound significantly modulates the expression of key inflammatory cytokines.

Table 1: Effect of this compound Supplementation on Intestinal Cytokine mRNA Expression in a Mouse Model of Necrotizing Enterocolitis (NEC)

| Cytokine | NEC Model Group (Relative mRNA Expression) | NEC Model + this compound Group (Relative mRNA Expression) | Fold Change (vs. NEC Model) | p-value | Reference |

| IL-1β | Dramatically Increased | Significantly Decreased | ↓ | < 0.05 | [2][4] |

| IL-6 | Dramatically Increased | Significantly Decreased | ↓ | < 0.05 | [2][4] |

| TNF-α | Dramatically Increased | Significantly Decreased | ↓ | < 0.05 | [2][4] |

| IL-10 | Reduced | Significantly Increased | ↑ | < 0.05 | [2][4] |

Data presented is a summary of findings from the cited literature. The NEC model group showed significant changes compared to the normal control group. The NEC + this compound group showed significant changes compared to the NEC model group.

These findings underscore the potent anti-inflammatory capacity of this compound, demonstrating its ability to suppress pro-inflammatory cytokines while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its interaction with key signaling pathways that regulate the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB, in turn, orchestrates the expression of a wide array of pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.

Studies have indicated that LPCs can modulate TLR4 signaling.[5] While some LPCs can directly activate TLR4, others, particularly in the presence of classical TLR ligands, can inhibit TLR-mediated signaling, thereby acting as anti-inflammatory molecules.[5] this compound has been implicated in the modulation of the TLR4/NF-κB pathway, contributing to its anti-inflammatory effects observed in the NEC model.[6]

Figure 1: Proposed mechanism of this compound-mediated inhibition of the TLR4/NF-κB signaling pathway.

Potential Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and the regulation of inflammation. Activation of PPARγ generally leads to anti-inflammatory responses, in part by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.

Several studies have suggested that LPCs can act as agonists for PPARγ. While direct quantitative data for this compound is still emerging, the potential for it to activate PPARγ presents another avenue through which it may exert its anti-inflammatory effects.

Figure 2: Putative signaling pathway of this compound as a PPARγ agonist leading to anti-inflammatory effects.

Macrophage Polarization

Macrophages are key players in the inflammatory response and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is crucial for the initiation and resolution of inflammation.

LPCs have been shown to influence macrophage polarization. Some studies suggest that LPCs can promote a pro-inflammatory M1 phenotype, while others indicate a shift towards an anti-inflammatory M2 phenotype.[3][7] The specific effect of this compound on macrophage polarization is an active area of research. Given its demonstrated ability to increase IL-10 production, it is plausible that this compound may promote an M2-like phenotype, but further studies are required to confirm this and provide quantitative data.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies from key studies investigating the role of this compound in inflammation.

In Vivo Mouse Model of Necrotizing Enterocolitis (NEC)

-

Animal Model: Newborn C57BL/6 mice.

-

Induction of NEC: Pups are subjected to a combination of stressors including gavage feeding with hyperosmolar formula, exposure to lipopolysaccharide (LPS), and hypoxia (5% O2, 95% N2) twice daily from postnatal day 5 to 9.[2][4]

-

This compound Treatment: A solution of this compound (concentration to be specified based on the study, e.g., 1 mg/kg) is administered via intraperitoneal injection once daily during the NEC induction period.[2][4]

-

Tissue Collection and Analysis: At the end of the experimental period, intestinal tissues are collected for histological analysis (H&E staining), assessment of cell proliferation (Ki-67 staining), apoptosis (TUNEL assay), and gene expression analysis of inflammatory cytokines (qRT-PCR).[2][4]

Figure 3: Experimental workflow for the in vivo mouse model of necrotizing enterocolitis.

In Vitro Model of Intestinal Epithelial Cell Injury

-

Cell Line: Human intestinal epithelial cell line (e.g., HIEC-6 or Caco-2).

-

Induction of Injury: Cells are treated with an injurious agent such as formate to mimic cellular stress observed in NEC.[2]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) prior to the addition of the injurious agent.

-

Analysis: Cell viability (MTT assay), cell death (LDH assay), and expression of inflammatory markers are assessed.

PPARγ Reporter Assay

-

Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

Treatment: Transfected cells are treated with this compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Analysis: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPARγ.

Future Directions and Conclusion

The current body of research strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, such as the TLR4/NF-κB axis, and its potential to activate the anti-inflammatory nuclear receptor PPARγ, position it as a promising candidate for further investigation in the context of inflammatory diseases.

Future research should focus on:

-

Dose-response studies: Elucidating the optimal therapeutic window for the anti-inflammatory effects of this compound.

-

Macrophage polarization: Quantitatively assessing the direct impact of this compound on M1/M2 macrophage polarization.

-

Clinical relevance: Investigating the correlation between circulating levels of this compound and the severity of inflammatory diseases in human subjects.

-

Pharmacokinetics and bioavailability: Determining the metabolic fate and tissue distribution of exogenously administered this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid 16:4(n-3) stimulates a GPR120-induced signaling cascade in splenic macrophages to promote chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Involvement of 15:0 Lyso PC in Glycerophospholipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC), a specific lysophospholipid, and its integral role within the broader context of glycerophospholipid metabolism. We will explore its metabolic pathways, associated signaling functions, quantitative findings, and the detailed experimental protocols used for its study.

Introduction to this compound

Lysophosphatidylcholines (Lyso PCs) are metabolites derived from phosphatidylcholines (PCs).[1] They consist of a glycerol backbone, a single fatty acid chain, a phosphate group, and a choline head group.[2] Specifically, this compound is a lysophospholipid characterized by a saturated 15-carbon fatty acid, pentadecanoic acid, attached at the sn-1 position.[2][3] The pentadecanoic acid moiety is often derived from dietary sources such as dairy products and milk fat.[2] While present in smaller quantities in most tissues compared to more common Lyso PCs (like those with 16 or 18 carbons), this compound is a crucial molecule in cell membrane remodeling and inflammatory signaling.[2][4] Emerging research has identified it as a potential biomarker for several conditions, including cardiovascular diseases and necrotizing enterocolitis.[4][5]

Metabolic Pathways of this compound

The concentration of this compound is tightly regulated through a dynamic balance of synthesis (anabolism) and degradation (catabolism), primarily as part of the glycerophospholipid metabolism pathway.[3]

Anabolism (Synthesis)

-

Phospholipase A2 (PLA2) Activity: The primary route for this compound formation is the hydrolysis of a phosphatidylcholine molecule containing a pentadecanoyl group at the sn-1 position. The enzyme phospholipase A2 (PLA2) specifically cleaves the fatty acid from the sn-2 position of the glycerol backbone, releasing a free fatty acid and leaving this compound.[2][6][7] This is a key step in the phospholipid remodeling pathway, often referred to as the Lands cycle.[8][9]

-

Lecithin-Cholesterol Acyltransferase (LCAT) Pathway: In blood plasma, significant amounts of lysophosphatidylcholine are generated by the liver-secreted enzyme LCAT.[2][10] This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to free cholesterol, resulting in the formation of a cholesterol ester and a lysophosphatidylcholine, such as this compound.[2][11]

Catabolism (Degradation)

-

Reacylation to PC: this compound can be converted back into phosphatidylcholine through the action of lysophosphatidylcholine acyltransferases (LPCATs).[6][9] These enzymes transfer an acyl group from an acyl-CoA molecule to the free hydroxyl group at the sn-2 position of this compound.[9][12] There are several isoforms of LPCAT (LPCAT1, LPCAT2, LPCAT3, LPCAT4) that facilitate this crucial step in phospholipid remodeling.[9][13][14]

-

Hydrolysis to LPA: The enzyme autotaxin (ATX), which possesses lysophospholipase D activity, can hydrolyze this compound to produce lysophosphatidic acid (LPA) and choline.[6][7][15] LPA is itself a potent signaling molecule.

-

Hydrolysis to GPC: Lysophospholipases (such as LYPLA1 and LYPLA2) can hydrolyze the ester bond at the sn-1 position, releasing the pentadecanoic acid chain and leaving glycerophosphocholine (GPC).[6][13]

-

Disproportionation: A cytosolic lysophospholipase-transacylase (LPTA) can catalyze a reaction where two molecules of this compound are converted into one molecule of PC (containing two 15:0 acyl chains) and one molecule of GPC.[6][7]

Signaling Functions of this compound

While specific signaling pathways for this compound are still under investigation, the broader class of Lyso PCs are known to be potent lipid signaling molecules that exert their effects by interacting with various cell surface receptors.[2]

-

G Protein-Coupled Receptors (GPCRs): Lyso PCs bind to several GPCRs, including GPR4, GPR40, GPR55, and GPR119.[2][8] Activation of these receptors can trigger downstream signaling cascades, such as the mobilization of intracellular calcium, which can lead to diverse cellular responses like increased glucose-stimulated insulin secretion.[2]

-

Toll-Like Receptors (TLRs): Lyso PCs can directly activate innate immune receptors like TLR2 and TLR4, implicating them in inflammatory processes.[2]

-

Anti-inflammatory Effects: Paradoxically, higher levels of Lyso PCs have also been shown to have vasoprotective and anti-inflammatory effects by inducing the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS).[2]

Quantitative Data on this compound

Quantitative analysis of this compound has revealed its differential abundance in various physiological and pathological states. Although it is considered a minor Lyso PC species in plasma, its relative levels can change significantly, highlighting its potential as a biomarker.[16]

| Condition Studied | Biological Matrix | Change in this compound Level | Reference |

| Ischemic Heart Disease (IHD) / Ischemic Cardiomyopathy (ICM) | Serum | Significant disturbance (implicated as a biomarker) | [4] |

| Necrotizing Enterocolitis (NEC) (mouse model) | Intestinal Contents | Significantly decreased (logFC = -2.01) | [5] |

| High-Fat Diet + Black Chokeberry Polyphenols (rat model) | Serum | Elevated (compared to High-Fat Diet alone) | [17] |

| Osteoarthritis | Body Fluids | Elevated levels identified as a biomarker | [11] |

Experimental Protocols

The accurate quantification and study of this compound require robust protocols for lipid extraction and analysis.

This protocol is a simplified method ideal for high-throughput analysis of lysophospholipids from plasma or serum.[18][19]

-

Sample Preparation: Aliquot 10 µL of plasma or serum into a clean glass tube.

-

Internal Standard Addition: Add 150 µL of methanol containing an appropriate internal standard (e.g., 10 pmol of 14:0 LPA or a commercially available odd-chain Lyso PC standard like 13:0 Lyso PC).[16][18]

-

Protein Precipitation & Lipid Extraction: Vortex the mixture vigorously for 1 minute.

-

Incubation: Incubate the sample on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, and transfer it to an autosampler vial for analysis.

Note: For more comprehensive but lower-throughput extraction, a modified Bligh and Dyer or Folch method can be used, which involves a chloroform/methanol/water biphasic system to separate the lipid-containing organic phase.[20][21]

This protocol outlines a direct flow injection analysis method for high-throughput quantification using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[16][22]

-

Instrumentation: Use a triple quadrupole mass spectrometer equipped with an ESI source.

-

Solvent System: Prepare a solvent mixture of methanol:chloroform (3:1, v/v) containing 10 mmol/L ammonium acetate.[16]

-

Flow Injection: Inject the lipid extract directly into the mass spectrometer at a constant flow rate (e.g., 75 µL/min).[22]

-

MS Method - Precursor Ion Scan: Operate the mass spectrometer in positive ion mode and perform a precursor ion scan for the specific phosphocholine headgroup fragment at m/z 184.[16][23] This allows for the specific detection of all phosphocholine-containing lipids, including all Lyso PC species.

-

MS Parameters (Example):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 41 V

-

Collision Energy: 24 V

-

Collision Gas: Argon

-

-

Data Acquisition: Acquire data for 2 minutes per sample. The mass spectrum will show peaks corresponding to the different Lyso PC species present, including this compound (m/z 482.3).

-

Quantification: Calculate the concentration of this compound by comparing its peak intensity to that of the known concentration of the internal standard added prior to extraction.

Conclusion and Future Directions

This compound is a significant, albeit low-abundance, player in the complex network of glycerophospholipid metabolism. Its synthesis and degradation are intricately linked to major metabolic enzymes like PLA2, LCAT, and LPCATs. While the general signaling functions of Lyso PCs are known, the specific roles of the 15:0 species require further elucidation. The correlation of its levels with various disease states underscores its potential as a diagnostic and prognostic biomarker. Future research should focus on developing targeted assays to precisely quantify this compound in large clinical cohorts, exploring its specific interactions with cellular receptors, and understanding how its dietary precursor, pentadecanoic acid, influences its endogenous levels and subsequent biological activity. Such efforts will be invaluable for drug development professionals seeking new targets in metabolic and inflammatory diseases.

References

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]

- 3. Showing Compound LysoPC(15:0) (FDB027532) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Intestinal metabolomics analysis reveals lysophosphatidylcholine is the key regulatory metabolite in mouse models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The molecular mechanism by which saturated lysophosphatidylcholine attenuates the metastatic capacity of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Gene Set - LysoPC(15:0) [maayanlab.cloud]

- 14. lysophosphatidylcholine 15:0 [maayanlab.cloud]

- 15. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Frontiers | Modulation of the gut microbiota and lipidomic profiles by black chokeberry (Aronia melanocarpa L.) polyphenols via the glycerophospholipid metabolism signaling pathway [frontiersin.org]

- 18. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchmap.jp [researchmap.jp]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Cellular Uptake and Transport Mechanisms of 1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentadecanoyl-sn-glycero-3-phosphocholine (15:0 Lyso PC) is a lysophosphatidylcholine, a class of bioactive lipid molecules implicated in a wide range of cellular processes, from membrane remodeling to inflammatory signaling.[1] As an intermediate in the metabolism of phosphatidylcholine, this compound's cellular transport and subsequent signaling cascades are of significant interest in understanding its physiological and pathological roles.[1] This technical guide provides a comprehensive overview of the known and inferred mechanisms of this compound cellular uptake and transport, drawing upon the broader understanding of lysophosphatidylcholine biology. It details the primary transport proteins, metabolic pathways, and signaling events associated with this class of molecules. Furthermore, this guide outlines detailed experimental protocols for investigating the cellular dynamics of this compound and presents the available, albeit limited, quantitative data to serve as a foundational resource for researchers in the field.

Introduction to this compound

Lysophosphatidylcholines (LPCs) are generated by the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[2] They are characterized by a glycerol backbone, a phosphocholine headgroup, and a single fatty acyl chain. This compound is distinguished by its pentadecanoyl (15:0) fatty acid, an odd-chain saturated fatty acid. While less common than their even-chained counterparts, odd-chain fatty acids and their derivatives are gaining attention for their potential roles in health and disease.

Cellular Uptake and Transport Mechanisms

The cellular uptake of LPCs is a mediated process, primarily facilitated by specific transporters. While direct data for this compound is scarce, the mechanisms described for other long-chain LPCs are considered applicable.

Major Facilitator Superfamily Domain Containing 2A (MFSD2A)

The primary transporter for LPCs across the blood-brain barrier and other tissues is the Major Facilitator Superfamily Domain Containing 2A (MFSD2A).[3][4][5] MFSD2A functions as a sodium-dependent symporter, utilizing a "flippase" mechanism to translocate LPCs from the outer to the inner leaflet of the plasma membrane.[4][6]

Key characteristics of MFSD2A-mediated transport:

-

Sodium-Dependence: The transport of LPCs by MFSD2A is coupled to the sodium gradient.[6]

-

Substrate Specificity: MFSD2A exhibits a preference for LPCs with long fatty acyl chains, generally with a minimum length of 14 carbons.[5][7][8] This suggests that this compound is a likely substrate for MFSD2A. The zwitterionic phosphocholine headgroup is also critical for transport.[7][8]

-

Flippase Mechanism: Cryo-electron microscopy studies suggest that MFSD2A functions as a lysolipid flippase, inverting the LPC molecule as it moves through the transporter.[4][6]

Other Potential Transport Mechanisms

While MFSD2A is a key player, other transport systems may be involved in the cellular uptake of LPCs. Some studies suggest the involvement of P-type ATPases in the transport of lysophospholipids in certain organisms, though their role in mammalian cells for LPC uptake is less clear.[9] Additionally, at high concentrations, passive diffusion of LPCs into the cell membrane may occur, potentially leading to membrane disruption.

Intracellular Fate and Metabolism

Once inside the cell, this compound can undergo several metabolic transformations, primarily governed by the Lands cycle.

Reacylation to Phosphatidylcholine (PC)

The primary metabolic fate of intracellular LPCs is their reacylation to form phosphatidylcholine (PC), a major component of cellular membranes. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs).[10][11] There are at least four subtypes of LPCATs, each with varying tissue distribution and substrate specificities.[12] While specific data for this compound is limited, LPCATs are known to act on a variety of LPC species.[5]

Conversion to Lysophosphatidic Acid (LPA)

Alternatively, LPCs can be hydrolyzed by the enzyme autotaxin, which possesses lysophospholipase D activity, to generate lysophosphatidic acid (LPA).[10] LPA is a potent signaling molecule in its own right, with roles in cell proliferation, migration, and survival.

Signaling Pathways Activated by this compound

LPCs, including likely this compound, are not merely metabolic intermediates but also act as signaling molecules by activating specific G protein-coupled receptors (GPCRs).[10][13]

G Protein-Coupled Receptors (GPCRs)

Several GPCRs have been identified as receptors for various LPC species:

-

G2A: This receptor is implicated in immune cell migration and apoptosis.[4] LPCs have been shown to activate G2A, leading to downstream signaling events.[3]

-

GPR4: GPR4 is another receptor that can be activated by LPCs, leading to the expression of adhesion molecules and potentially contributing to inflammatory processes.[4][14]

-

GPR55 and GPR119: These receptors are also reported to be activated by LPCs and are involved in various physiological processes, including glucose homeostasis.[15]

Downstream Signaling Cascades

Activation of these GPCRs by LPCs can trigger a variety of intracellular signaling pathways:

-

Calcium Mobilization: LPC binding to its receptors can lead to an increase in intracellular calcium concentrations.[14]

-

MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway can be activated by LPCs, influencing cell proliferation and differentiation.

-

Protein Kinase C (PKC) Activation: LPCs have been shown to activate Protein Kinase C, a key regulator of many cellular processes.

Quantitative Data

Quantitative data specifically for the cellular uptake and transport of this compound is currently limited in the scientific literature. The following table summarizes the known information for LPCs in general, which can serve as a proxy until more specific data for this compound becomes available.

| Parameter | Value (for various LPCs) | Cell Type/System | Reference |

| MFSD2A Transport | |||

| Substrate Chain Length Preference | ≥ 14 carbons | Cell-based assays | [5][7][8] |

| GPCR Activation | |||

| GPR4 Binding Affinity (Kd) for LPC | 159 nM | GPR4-transfected CHO cells | [14] |

| Cellular Uptake | |||

| General Cellular Uptake | Time- and dose-dependent | 3T3-L1 adipocytes |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound. These protocols are based on established methods for other LPCs and can be adapted for this compound.

Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol describes the use of a fluorescently labeled analog of this compound to monitor its uptake into cultured cells.

Materials:

-

Fluorescently labeled this compound (e.g., NBD-15:0 Lyso PC)

-

Cultured cells of interest (e.g., endothelial cells, neurons)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to desired confluency.

-

Preparation of Labeled LPC: Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Uptake Experiment:

-

Wash the cells with pre-warmed PBS.

-

Add cell culture medium containing the desired concentration of fluorescently labeled this compound to the cells.

-

Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

To stop the uptake, remove the medium and wash the cells three times with ice-cold PBS.

-

-

Quantification:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular localization of the labeled LPC.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader to quantify the total uptake.

-

-

Data Analysis: Plot the fluorescence intensity against time to determine the uptake kinetics.

Quantification of Intracellular this compound by Mass Spectrometry

This protocol outlines the extraction and quantification of unlabeled this compound from cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

This compound standard

-

Internal standard (e.g., 17:0 Lyso PC)

-

Methanol, Chloroform, Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with a known concentration of this compound for a specific duration.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells in methanol and add the internal standard.

-

Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol:water mixture.

-

Collect the organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable chromatography column (e.g., C18) to separate the lipids.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using the this compound standard.

-

Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Cellular uptake and metabolism of this compound.

Caption: Signaling pathways activated by this compound.

Caption: Workflow for fluorescent this compound uptake assay.

Conclusion

The cellular uptake and transport of this compound are critical determinants of its biological activity. While our understanding is largely extrapolated from studies on other lysophosphatidylcholines, the available evidence strongly suggests a central role for the MFSD2A transporter in its cellular entry. Once inside the cell, this compound is integrated into cellular metabolism and can activate a number of signaling pathways, primarily through G protein-coupled receptors. The provided experimental protocols offer a framework for researchers to specifically investigate the dynamics of this compound, which will be crucial for elucidating its precise roles in health and disease. Further research is needed to generate quantitative data specific to this odd-chain lysophospholipid to fully understand its unique contributions to cellular physiology.

References

- 1. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid transporter MFSD2A is a multifunctional gatekeeper in brain and placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyl Chain Specificity of the Acyltransferases LpxA and LpxD and Substrate Availability Contribute to Lipid A Fatty Acid Heterogeneity in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 12. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake and Metabolic Conversion of Exogenous Phosphatidylcholines Depending on Their Acyl Chain Structure in Arabidopsis thaliana | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

The Pentadecanoyl Chain: A Key Modulator of Lysophosphatidylcholine Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LysoPCs) are not merely metabolic intermediates but are increasingly recognized as critical signaling molecules involved in a myriad of physiological and pathological processes. The specific biological function of a LysoPC molecule is intimately tied to the structure of its single acyl chain. This technical guide focuses on the significance of the pentadecanoyl (C15:0) chain, an odd-chain saturated fatty acid primarily derived from dairy fat, in defining the function of LysoPC. We delve into its role in cellular signaling, its impact on disease pathology, and present quantitative data and detailed experimental protocols to facilitate further research in this emerging area.

Introduction: Beyond a Simple Phospholipid

Lysophosphatidylcholine (LysoPC) is a class of lysophospholipid generated from the hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[1][2][3] For decades, LysoPCs were viewed primarily as byproducts of membrane remodeling. However, accumulating evidence reveals their role as potent lipid mediators that activate specific G protein-coupled receptors (GPCRs), modulate enzyme activities, and influence inflammatory and metabolic pathways.[2][4]

The identity of the single fatty acid chain esterified to the glycerol backbone is a critical determinant of a LysoPC's biological activity. While LysoPCs with common even-chain fatty acids (e.g., C16:0, C18:1) have been extensively studied, those with odd-chain fatty acids, such as the pentadecanoyl chain (C15:0), are gaining attention for their unique biological significance. LysoPC(15:0) has been identified as a potential biomarker in cardiovascular disease and plays a crucial role in intestinal health.[5][6] This guide consolidates the current understanding of LysoPC(15:0), providing a technical resource for scientists exploring its therapeutic and diagnostic potential.

Biosynthesis and Metabolism of LysoPC(15:0)

LysoPC(15:0) is primarily formed through two enzymatic pathways:

-

Phospholipase A2 (PLA2) Action: PLA2 enzymes hydrolyze the sn-2 position of phosphatidylcholine molecules that contain a pentadecanoyl chain at the sn-1 position, releasing the sn-2 fatty acid and LysoPC(15:0).[1]

-

LCAT-Mediated Transacylation: In plasma, lecithin-cholesterol acyltransferase (LCAT) can transfer a fatty acid from the sn-2 position of PC to cholesterol, generating cholesteryl esters and LysoPC. If the parent PC contains a C15:0 chain, this process can yield LysoPC(15:0).[7]

The primary dietary source of the C15:0 fatty acid is dairy fat and milk products.[1] Consequently, the levels of LysoPC(15:0) in tissues and plasma can reflect dietary intake.

Signaling Pathways and Mechanisms of Action

LysoPCs, as a class, are known to be ligands for several GPCRs, including GPR40, GPR55, and GPR119.[1][8] Activation of these receptors can lead to diverse downstream signaling cascades.

The GPR55 Signaling Cascade

One of the most studied pathways for lysophospholipids involves GPR55. While lysophosphatidylinositol (LPI) is considered its primary endogenous ligand, various LysoPC species have also been shown to activate this receptor, triggering intracellular calcium mobilization.[8][9] The activation of GPR55 by a LysoPC agonist initiates a canonical Gαq-mediated pathway.

As depicted, ligand binding to GPR55 activates the associated Gαq protein, which in turn activates Phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[11] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a variety of cellular responses, including proliferation, migration, and inflammatory signaling.[11]

Quantitative Data on LysoPC(15:0) Function

While direct dose-response data for LysoPC(15:0) on specific receptor activation is still an area of active research, recent studies have provided crucial quantitative insights into its functional significance, particularly in the context of intestinal health.

Protective Effects on Intestinal Epithelial Cells

A study on a mouse model of necrotizing enterocolitis (NEC) identified LysoPC(15:0) as the most significantly depleted metabolite in the intestinal contents of NEC mice.[6] Subsequent in vitro experiments using the human intestinal epithelial cell line HIEC6 demonstrated that supplementation with LysoPC(15:0) could reverse cellular injury induced by formate, a bacterial metabolite implicated in NEC pathology.

| Parameter Assessed | Condition | LysoPC(15:0) Concentration | Result (Relative to Formate-Injured Control) | Reference |

| Cell Proliferation (MTT Assay) | Formate-Induced Injury | 25 µM | Significant Increase | [6] |

| 50 µM | Further Significant Increase | [6] | ||

| Cytotoxicity (LDH Release) | Formate-Induced Injury | 25 µM | Significant Decrease | [6] |

| 50 µM | Further Significant Decrease | [6] | ||

| Cellular ATP Content | Formate-Induced Injury | 25 µM | Significant Increase | [6] |

| 50 µM | Further Significant Increase | [6] | ||

| Barrier Function (TEER) | Formate-Induced Injury | 25 µM | Significant Increase | [6] |

| 50 µM | Further Significant Increase | [6] |

Serum Levels in Health and Disease

The concentration of LysoPC(15:0) in human serum has been investigated as a potential biomarker. In healthy individuals, the total plasma concentration of all LysoPC species ranges from approximately 125 to 300 µM.[2][12] Studies comparing healthy individuals with those with hypercholesterolemia have identified LysoPC(15:0) as a key differentiating metabolite.

| Subject Group | Serum LysoPC(15:0) [mM] (Mean ± SD) | Significance (p-value) | Reference |

| Low LDL-Cholesterol | 1.05 ± 0.26 | < 0.001 | [1] |

| Moderate-High LDL-Cholesterol | 1.12 ± 1.40 | [1] |

Key Experimental Protocols

Protocol for Lipid Extraction from Plasma for LC-MS/MS Analysis

Accurate quantification of LysoPC(15:0) requires robust lipid extraction. The following protocol is a modified methyl-tert-butyl ether (MTBE) method suitable for lipidomics.

Methodology:

-

Sample Preparation: To a 10 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of ice-cold methanol containing a mixture of appropriate internal standards (e.g., odd-chain or deuterated LysoPC species like LPC 17:0).

-

Protein Precipitation: Vortex the mixture for 10 seconds to precipitate proteins.

-

Solvent Addition: Add 750 µL of cold methyl tert-butyl ether (MTBE).

-

Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C to ensure thorough lipid extraction.

-

Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifugation: Centrifuge at 14,000 rpm for 2 minutes. Two distinct phases will form, with a protein disk at the interface.

-

Collection: Carefully collect the upper (organic) phase containing the lipids and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.

-

Reconstitution: Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 150 µL of a methanol/toluene 9:1, v/v mixture). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.[5]

Protocol for Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium ([Ca²⁺]i) in response to LysoPC(15:0) using a fluorescent indicator dye and a fluorescence plate reader.

Materials:

-

Cells expressing the target receptor (e.g., GPR55-transfected HEK293 cells).

-

Black-wall, clear-bottom 96-well plates.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Krebs buffer or other physiological salt solution.

-

LysoPC(15:0) stock solution.

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

Methodology:

-

Cell Plating: Seed cells into a 96-well black-wall, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a dye loading solution. For Fura-2 AM, combine 25 µL of Fura-2 AM (1 µg/µL in DMSO) with 25 µL of 10% Pluronic F-127 solution.

-

Aspirate the growth medium from the cells.

-

Add 100 µL/well of pre-warmed Krebs buffer and incubate for 2-3 hours at 37°C to serum-starve the cells.

-

Add the dye loading solution to the required volume of Krebs buffer and add the appropriate volume to each well. Incubate for 1 hour at 37°C.

-

-

Assay Procedure:

-

After incubation, transfer the plate directly to the fluorescence plate reader.

-

Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement of emission at 510 nm from excitation at 340 nm and 380 nm).

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Use the instrument's integrated fluidics to automatically inject a desired concentration of LysoPC(15:0) into the wells.

-

Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full calcium transient (peak and return to baseline).

-

-

Data Analysis: The change in fluorescence intensity or the ratio of intensities is proportional to the change in intracellular calcium concentration. Data can be expressed as peak fluorescence response over baseline to determine agonist potency (EC₅₀).

Conclusion and Future Directions

The pentadecanoyl chain imparts unique and significant functions to the LysoPC molecule. Evidence points to LysoPC(15:0) as a key metabolite in maintaining intestinal homeostasis, with a clear dose-dependent protective effect on epithelial cells. Its altered levels in metabolic disorders suggest a broader role in systemic health, warranting further investigation.

Future research should focus on elucidating the specific receptor interactions of LysoPC(15:0). Quantifying its binding affinity and signaling potency at receptors like GPR55, and comparing it to other LysoPC species, will be critical to understanding the precise significance of the C15:0 chain. As a nutrient-derived lipid with demonstrated bioactivity, LysoPC(15:0) represents a promising target for the development of novel therapeutics and diagnostics for inflammatory and metabolic diseases.

References

- 1. repositori.udl.cat [repositori.udl.cat]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysophospholipid stereoisomers exert distinct GPR55-mediated functions via different Gα subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 12. Functional beverages improve insulin resistance and hepatic steatosis modulating lysophospholipids in diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Plasma 15:0 LysoPC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LysoPCs) are products of phosphatidylcholine hydrolysis and are implicated in various physiological and pathological processes, including cell membrane remodeling and inflammatory signaling.[1][2] Specifically, 15:0 LysoPC has been identified as a potential biomarker for cardiovascular diseases such as ischemic heart disease and ischemic cardiomyopathy.[1][3] Accurate and reproducible quantification of 15:0 LysoPC in plasma is crucial for clinical research and drug development. This document provides a detailed protocol for the extraction of 15:0 LysoPC from plasma, a comparison of common extraction methods, and a workflow for its analysis.

Comparison of Plasma Extraction Methods for LysoPC Analysis

The choice of extraction method is critical for the reliable quantification of LysoPCs. The ideal method should provide high recovery, good reproducibility, and minimize contamination from other lipid classes and matrix components. Several methods are commonly used for lipid extraction from plasma, each with its own advantages and disadvantages.[4][5]

| Method | Principle | Advantages | Disadvantages | Typical Solvents | Reference |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent, releasing lipids into the supernatant. | Simple, fast, and suitable for high-throughput screening.[6] | May result in incomplete extraction of non-polar lipids and significant matrix effects.[7] | Methanol, Ethanol, Acetonitrile, Isopropanol.[8][9][10] | [6] |

| Liquid-Liquid Extraction (LLE) - Folch/Bligh & Dyer | Partitioning of lipids into an organic phase (chloroform) from a biphasic system with a polar solvent (methanol) and water. | "Gold standard" with high extraction efficiency for a broad range of lipids.[4][5] | Labor-intensive, time-consuming, and uses toxic chlorinated solvents.[11][12] | Chloroform, Methanol.[4][5] | [4][5] |

| Liquid-Liquid Extraction (LLE) - Matyash (MTBE) | A safer alternative to chloroform-based methods, using methyl-tert-butyl ether (MTBE) for the organic phase. | High recovery of a wide range of lipids, less toxic than chloroform. | Can be less efficient for certain polar lipids compared to Folch. | Methyl-tert-butyl ether (MTBE), Methanol.[13] | |

| One-Phase Extraction (Butanol/Methanol) | A simplified method where plasma is mixed with a butanol/methanol solution, resulting in a single phase containing the extracted lipids. | Fast, simple, and compatible with direct injection for LC-MS analysis.[5] High recovery and reproducibility.[5] | May not be as effective in removing non-lipid contaminants as biphasic methods. | 1-Butanol, Methanol.[5][8] | [5] |